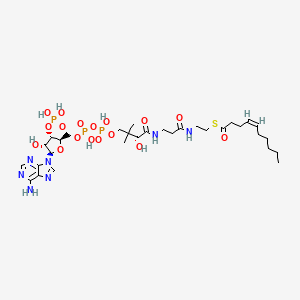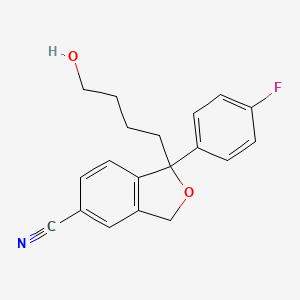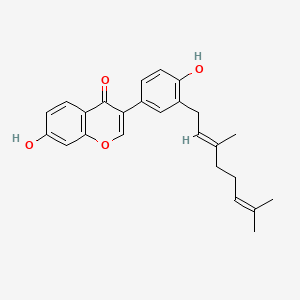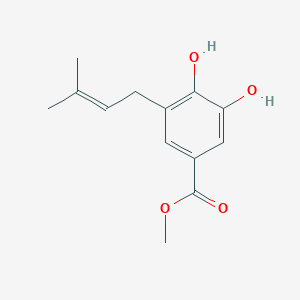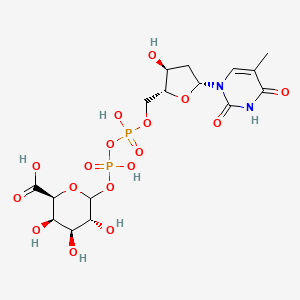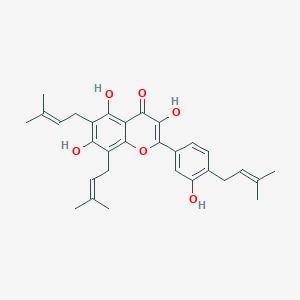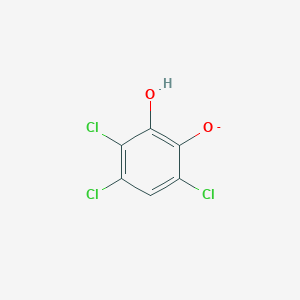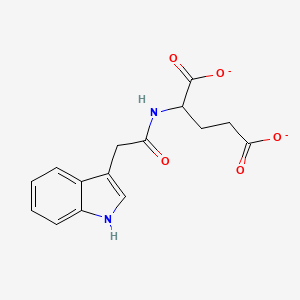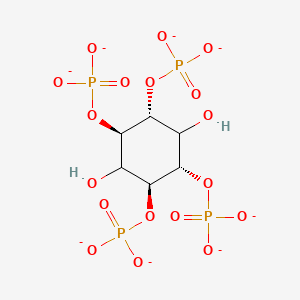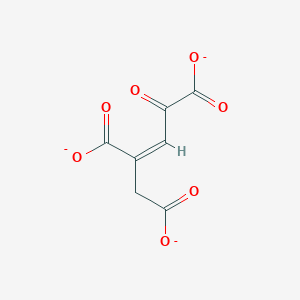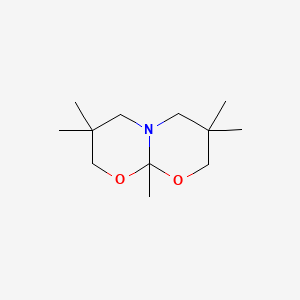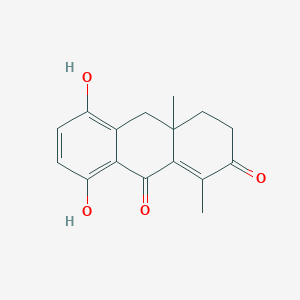![molecular formula C39H70O4 B1262974 1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(14-methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol is a 1-acyl-2-alkylglycerol.
Scientific Research Applications
Glycerol Transformation into Value-Added Chemicals
The scientific research surrounding "1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol" relates to the broader field of glycerol conversion into valuable chemicals. Glycerol, a by-product of biodiesel manufacturing, holds potential for transformation into various C3 chemicals, such as acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol. These conversions are facilitated by heterogeneous catalysts, with recent studies showing significant advancements in yields, insights into reaction mechanisms, and sustainable production methods (Wang, Xiao, & Xiao, 2019).
Catalytic Conversion to Propanediol
Specifically, the catalytic conversion of glycerol to 1,3-propanediol (1,3-PDO) is a focal point of research, considering its applications in industries like plastics, pharmaceuticals, and textiles. The optimization of catalysts, particularly through understanding the spatial and electronic configuration of the "metal-solid acid" interface, is crucial for enhancing the selectivity and activity of the conversion process. This understanding leads to improved catalytic activation and has broader implications for industrial applications (Zhang et al., 2021).
Glycerol as a Raw Material for Value-Added Products
The overproduction of crude glycerol from the biodiesel industry has necessitated research into its utilization as a raw material for the production of valuable chemicals. This transformation involves various chemical and catalytic pathways, paving the way for glycerol to become a central element in the future of the chemical industry. The versatility of glycerol, owing to its three hydroxyl groups, allows for its transformation into commercially valuable products like glycerol carbonate, propanediols, and epoxides. This transition is also influencing the dynamics of industrial plants, shifting from glycerol production to its utilization as a foundational raw material (Kim & Moon, 2019).
properties
Product Name |
1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol |
|---|---|
Molecular Formula |
C39H70O4 |
Molecular Weight |
603 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C39H70O4/c1-30(2)19-15-11-7-5-3-4-6-8-13-17-21-37(41)43-29-32(28-40)42-26-18-14-10-9-12-16-20-31-22-23-35-36(27-31)39-34-25-24-33(34)38(35)39/h30-36,38-40H,3-29H2,1-2H3/t31?,32-,33?,34?,35?,36?,38?,39?/m0/s1 |
InChI Key |
QCHBHNNYXGOTCL-GXJVVETESA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCC(=O)OC[C@H](CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



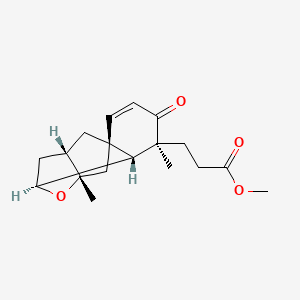
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
